molecular formula C11H10F4O2 B1416402 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid CAS No. 2229270-83-9

3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid

Cat. No. B1416402
CAS RN: 2229270-83-9
M. Wt: 250.19 g/mol
InChI Key: FFXVWQHYRNBDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid (FTAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FTAA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and by inhibiting their production, this compound is able to reduce inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the body. In addition, this compound has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects on certain cell lines.

Future Directions

There are a number of future directions for the study of 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid. One area of research is the development of novel drug delivery systems for this compound, which could improve its efficacy and reduce its potential toxicity. Another area of research is the study of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of the molecular mechanisms underlying the anti-inflammatory and analgesic properties of this compound could lead to the development of more targeted and effective therapies for inflammatory conditions.

Scientific Research Applications

3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. In addition, this compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)4-7-5-8(12)2-3-9(7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVWQHYRNBDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
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3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
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3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid

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